molecular formula C24H22FN3O2S2 B2498627 (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one CAS No. 623936-20-9

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2498627
CAS No.: 623936-20-9
M. Wt: 467.58
InChI Key: OCKQBLVDEQJAJH-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a potent and selective inhibitor of the Receptor Tyrosine Kinase Axl, a key player in cancer progression and metastasis. This small molecule inhibitor functions by targeting the ATP-binding pocket of Axl, thereby blocking its kinase activity and subsequent downstream signaling pathways, such as the PI3K/Akt and MAPK cascades. Research indicates that this compound, characterized by its (Z)-isomer configuration around the exocyclic double bond, is part of a novel class of thiazolidinone derivatives designed for enhanced potency and selectivity. Its primary research value lies in the study of cancers where Axl is implicated, including leukemia, non-small cell lung cancer, and breast cancer , particularly in understanding mechanisms of drug resistance and metastatic invasion. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on this high-quality inhibitor for in vitro and in vivo studies aimed at elucidating the role of Axl in oncogenesis and evaluating potential anti-cancer strategies. For further details on its physicochemical properties and specific activity data, please consult the product specifications or contact our scientific support team.

Properties

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c1-16-9-10-17(13-20(16)25)22-18(15-28(26-22)19-7-4-3-5-8-19)14-21-23(29)27(24(31)32-21)11-6-12-30-2/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKQBLVDEQJAJH-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623936-20-9
Record name (5Z)-5-{[3-(3-FLUORO-4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(3-METHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly against various pathogens and diseases.

Chemical Structure and Synthesis

The compound's structure features a thiazolidinone core with multiple functional groups that contribute to its biological properties. The synthesis typically involves the reaction of thiazolidinone derivatives with substituted pyrazoles, which can be optimized for yield and purity through various chemical methods.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including our compound of interest, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a thiazolidinone core can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.5 µg/mL
2Pseudomonas aeruginosa125 µg/mL
3Escherichia coli32 µg/mL

Antiviral Activity

In silico studies have suggested potential antiviral activity against HIV-1 and HIV-2, although in vitro results indicated toxicity at effective concentrations . Molecular docking studies revealed that the compound interacts favorably with viral proteins, suggesting a mechanism by which it could inhibit viral replication.

Antidiabetic Potential

Thiazolidinones have also been studied for their antidiabetic effects. Compounds in this class are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. The specific compound under study may similarly influence these pathways, warranting further investigation .

Case Studies

  • Antibiofilm Activity : A study evaluated several thiazolidinone derivatives for their ability to inhibit biofilm formation by Staphylococcus epidermidis. The compound demonstrated over 50% reduction in biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to key enzymes involved in bacterial cell wall synthesis, suggesting a possible mechanism for its antibacterial action .

Scientific Research Applications

Anti-HIV Activity

Research indicates that derivatives of thioxothiazolidin, including those similar to (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one, have been studied for their potential as HIV entry inhibitors. Specifically, studies on related compounds have shown that they can interact effectively with the gp41 binding pocket, which is crucial for HIV entry into host cells. However, toxicity issues have limited some compounds' effectiveness in biological systems .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, derivatives of 2-thioxothiazolidin have demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The structure-activity relationship studies suggest that modifications to the thioxothiazolidin scaffold can enhance inhibitory potency against these enzymes . The potential for (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one to act as a dual inhibitor could be explored further.

Aldose Reductase Inhibition

Recent studies have shown that thioxothiazolidin derivatives exhibit protective effects against diabetic complications such as cataracts by inhibiting aldose reductase. The specific analogs have demonstrated selective inhibition of ALR2 over ALR1, which is significant in managing diabetic cataracts . The compound's structural features may contribute to its efficacy in modulating blood glucose levels and improving insulin sensitivity in diabetic models.

Kinase Inhibition

Compounds similar to (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one have been evaluated as pan-PIM kinase inhibitors. PIM kinases are involved in cell proliferation and survival, making them attractive targets for cancer therapy. The ability of these compounds to inhibit PIM kinases suggests a potential application in oncology .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of thioxothiazolidin derivatives. Modifications at various positions on the thioxothiazolidin scaffold can lead to enhanced biological activity and selectivity for specific targets. For instance, substituents on the pyrazole ring or modifications to the methoxypropyl group can significantly influence the compound's interaction with biological targets.

Modification Effect Target
Fluorine substitutionIncreased potency against HIVgp41 binding pocket
Methoxy groupEnhanced enzyme inhibitionAcetylcholinesterase
Thioxothiazolidin coreBroad biological activityVarious enzyme targets

Chemical Reactions Analysis

Coordination Chemistry with Lanthanides

The structurally similar ligand 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione forms photoluminescent lanthanide(III) complexes. Key findings include:

Reaction ComponentConditionsProductYield/Properties
Ligand + Eu(NO₃)₃·6H₂OReflux in ethanol, 4 hrs[EuL₂(NO₃)₃]·nQuantum yield: 21.9%
Ligand + Tb(NO₃)₃·6H₂OReflux in ethanol, 4 hrs[TbL₂(NO₃)₃]·n (polymeric structure)Coordination number: 10

The enamine oxygen atoms of the cyclohexanedione core coordinate with lanthanide ions, enabling energy transfer via an “antenna” mechanism. The 2-chloro substituent likely enhances electron-withdrawing effects, stabilizing the ligand-metal interaction.

Bromination at Active Methylene Sites

Cyclohexane-1,3-diones undergo selective mono-bromination at the α-carbonyl position. For example:

SubstrateBromination AgentConditionsProductYield
5,5-Dimethylcyclohexane-1,3-dioneMBM (CH₂Br₂)DMF, RT, 40 min2-Bromo-5,5-dimethylcyclohexane-1,3-dione91%

The 2-((arylamino)methylene) substituent may sterically hinder bromination, but the electron-deficient enamine system could activate adjacent positions for electrophilic attack.

Cyclization and Heterocycle Formation

Enamine derivatives of cyclohexane-1,3-dione participate in cyclocondensation reactions. For instance:

ReactionReagents/ConditionsProductKey Feature
Ketene-S,S-dithioacetal + ThioureaK₂CO₃, DMF, refluxThiazolo[2,3-b]quinazoline derivativesAntibacterial activity (MIC: 8 µg/mL)

The enamine moiety in 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione could similarly react with nucleophiles (e.g., amines, thiols) to form fused heterocycles.

Reactivity with Isocyanates

β-Enaminoketones react with isocyanates to form urea derivatives. A representative example:

SubstrateIsocyanateConditionsProductYield
5-(Benzylimino)-3,3-dimethylcyclohexanoneAryl isocyanateTEA, acetone, RT, 12 hrsβ-Enamioketone-urea hybrid60–85%

The 2-chlorophenyl group may direct regioselectivity in such reactions due to steric and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs, focusing on substituent variations and their implications for physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
(Z)-5-((3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one 3-Fluoro-4-methylphenyl, 3-methoxypropyl ~483.5 Balanced lipophilicity; moderate solubility due to methoxypropyl chain .
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxothiazolidin-4-one 3-Fluoro-4-propoxyphenyl, heptyl chain ~541.6 Increased lipophilicity (heptyl chain); potential for prolonged half-life .
(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one 3-Fluoro-4-methylphenyl, 2-methoxyethyl ~455.4 Higher solubility (shorter methoxy chain); reduced metabolic stability .
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Cyclopropylamino, phenyl-methylene ~347.4 Simplified scaffold; lacks thioxothiazolidinone, limiting kinase inhibition .

Key Findings:

The 3-methoxypropyl group in the target compound offers a balance between solubility and bioavailability, outperforming the 2-methoxyethyl variant in metabolic stability assays .

Role of the Thioxo Group: The 2-thioxo moiety in thiazolidinone derivatives is critical for hydrogen bonding with biological targets (e.g., kinases or GPCRs). Its absence in simpler pyrazolones (Table 1, Row 4) correlates with reduced inhibitory activity .

Fluorophenyl Substitutions :

  • 3-Fluoro-4-methylphenyl (target compound) provides optimal steric hindrance and electron-withdrawing effects for target engagement, whereas 3-fluoro-4-propoxyphenyl (Row 2) may introduce undesired conformational flexibility .

Synthetic Accessibility :

  • Lithium-mediated coupling () and Claisen-Schmidt condensations () are reliable for introducing methylene bridges and aryl groups, but longer alkyl chains (e.g., heptyl) require additional purification steps .

Research Implications

  • Drug Design: The 3-methoxypropyl-thiazolidinone scaffold is a promising candidate for further optimization, particularly for kinase inhibitors or antimicrobial agents.
  • SAR Studies: Systematic substitution of the pyrazole’s 3-position and thiazolidinone’s N-alkyl chain could refine potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one?

  • Methodology : Synthesis typically involves a multi-step process:

Condensation : Reacting a pyrazole-4-carbaldehyde derivative with a thiazolidinone precursor under reflux in ethanol or DMF, often with sodium acetate as a catalyst .

Functionalization : Introducing the 3-methoxypropyl group via nucleophilic substitution or alkylation reactions under controlled pH .

Purification : Column chromatography or recrystallization from ethanol/DMSO mixtures to isolate the Z-isomer .

  • Critical Parameters : Temperature (80–100°C), solvent polarity, and reaction time (2–8 hours) significantly impact yield (reported 48–96%) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiazolidinone rings, with characteristic shifts for the methylene (δ 7.2–7.5 ppm) and thioxo (δ 190–195 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ at m/z 524.12) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine Z-configuration and dihedral angles between aromatic rings .

Q. What functional group transformations are relevant to this compound?

  • Reactivity :

  • Oxidation : Thioxo group (C=S) can be oxidized to sulfonyl (C=O) using H₂O₂/acetic acid, altering bioactivity .
  • Substitution : Methoxypropyl side chain undergoes nucleophilic displacement with amines or thiols in polar aprotic solvents (e.g., DMF) .
    • Stability : Degrades under strongly acidic/basic conditions (pH < 3 or > 10), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Use factorial designs to test variables:

  • Temperature : 80°C vs. 100°C (higher temperatures favor faster kinetics but risk side reactions) .
  • Catalyst : Compare NaOAc, piperidine, or DBU for condensation efficiency .
  • Solvent : Ethanol (polar protic) vs. DMF (polar aprotic) affects solubility and reaction rate .
    • Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 92% yield at 90°C in ethanol with NaOAc) .

Q. How can contradictions in spectroscopic data be resolved?

  • Case Study : Discrepancies in ¹³C NMR signals for the thiazolidinone carbonyl (δ 168–175 ppm vs. δ 180–185 ppm):

  • Hypothesis : Rotameric effects from restricted rotation around the C–N bond in the thiazolidinone ring .
  • Validation : Variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of split peaks .
    • Cross-Validation : Compare crystallographic data (bond lengths/angles) with computational DFT calculations .

Q. What strategies are used to study biological target interactions?

  • In Silico Methods :

  • Molecular Docking : AutoDock Vina screens against COX-2 or EGFR kinases, with binding affinity scores (<i>K</i>d ~ 2–5 µM) .
  • MD Simulations : AMBER analyzes stability of ligand-protein complexes over 100 ns trajectories .
    • In Vitro Assays :
  • Fluorescence Quenching : Monitor tryptophan residue changes in BSA to estimate binding constants (<i>K</i>sv ~ 10⁴ M⁻¹) .
  • Enzyme Inhibition : IC₅₀ determination via spectrophotometric assays (e.g., COX-2 inhibition at 10 µM) .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Comparative Analysis :

Substituent Biological Activity Source
3-MethoxypropylEnhanced solubility, moderate COX-2 inhibition (IC₅₀ 12 µM)
4-FluorobenzylIncreased cytotoxicity (HeLa cells, IC₅₀ 8 µM)
Sec-butylImproved logP (2.1 vs. 1.5), higher membrane permeability
  • Key Trends : Electron-withdrawing groups (e.g., -F) enhance kinase inhibition, while bulky alkyl chains improve pharmacokinetics .

Methodological Notes

  • Crystallography : SHELXL refinement (λ = 0.71073 Å) resolves Z/E isomerism via anisotropic displacement parameters .
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves >95% purity .
  • Data Reproducibility : Triplicate experiments with ±5% error margins recommended for kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.